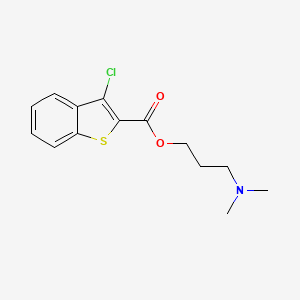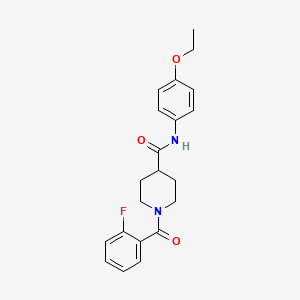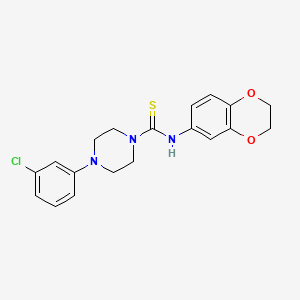![molecular formula C19H22N2O2S2 B4758768 ethyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4758768.png)
ethyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate, commonly referred to as EMT, is a chemical compound with potential applications in scientific research. EMT is a member of the thioamide family of compounds, which have been found to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of EMT is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. EMT has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
EMT has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the reduction of oxidative stress-induced damage in cells. EMT has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
EMT has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of EMT is not fully understood, which can make it challenging to interpret some experimental results.
Zukünftige Richtungen
There are several potential future directions for research on EMT. One area of interest is the development of more potent and selective analogs of EMT that could be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential neuroprotective effects of EMT, as some studies have suggested that it may have beneficial effects in models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of EMT and its potential applications in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
EMT has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. EMT has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in cells.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)sulfanylethylcarbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)15-6-8-16(9-7-15)21-19(24)20-12-13-25-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRDCZJLLMDBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758690.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4758697.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4758720.png)
![3-(2-chloropyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758726.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4758733.png)
![ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4758737.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4758747.png)


![3-[(3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4758760.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4758774.png)
